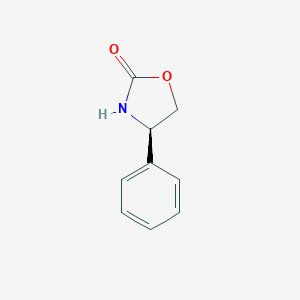

(R)-(-)-4-Phenyl-2-oxazolidinone

Description

The exact mass of the compound (R)-(-)-4-Phenyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(-)-4-Phenyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-4-Phenyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMNNMIOWVJVLY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352627 | |

| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90319-52-1 | |

| Record name | (-)-4-Phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90319-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-4-Phenyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-2-oxazolidinone, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5L96WN6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of (R)-(-)-4-Phenyl-2-oxazolidinone

Executive Summary: The Evans Scaffold

(R)-(-)-4-Phenyl-2-oxazolidinone (CAS: 90319-52-1) is not merely a reagent; it is a structural architect.[1] Belonging to the class of Evans auxiliaries, this chiral scaffold utilizes a rigid oxazolidinone ring to impose absolute stereochemical control on attached substrates.[2][3][4]

For drug development professionals, the value of this auxiliary lies in its predictability . Unlike chiral catalysts that may require extensive screening, the (R)-4-phenyl-2-oxazolidinone creates a defined steric environment—a "chiral wall"—that forces incoming electrophiles to approach from a single, predictable face.[1] This guide deconstructs the structural logic, synthesis, and application of this essential tool.

Structural Anatomy & Electronic Profile[1]

The efficacy of (R)-(-)-4-Phenyl-2-oxazolidinone stems from the interplay between its rigid heterocyclic core and the orthogonal steric bulk of the phenyl group.[1]

Physical & Chemical Specifications

| Property | Specification | Note |

| Molecular Formula | Rigid 5-membered ring | |

| Molecular Weight | 163.17 g/mol | Low MW facilitates atom economy |

| Melting Point | 130–133 °C | Crystalline solid, easy to handle |

| Optical Rotation | High optical purity is critical (>99% ee) | |

| Solubility | DCM, THF, EtOAc | Poor water solubility aids extraction |

The Mechanistic Architecture

The molecule functions through two primary structural features:

-

The C4-Phenyl "Wall": The phenyl group at the 4-position projects perpendicular to the ring plane.[1] In the reactive enolate conformation, this group effectively blocks one entire face of the molecule.

-

The C2-Carbonyl Chelation Point: The carbonyl oxygen serves as a Lewis basic site. Upon enolization with a metal (Li, B, Ti), the metal chelates between the enolate oxygen and the auxiliary carbonyl, locking the bond rotation.

Visualization: The Auxiliary Lifecycle

The following diagram illustrates the workflow from attachment to recovery, highlighting the efficiency of the cycle.

Figure 1: The Evans Auxiliary Lifecycle.[1][2][3] Note the recycling loop which reduces cost in large-scale synthesis.[1]

Synthesis of the Auxiliary (Green Protocol)

While historical routes utilized phosgene, modern GMP standards prefer the Diethyl Carbonate route to minimize toxicity.

Protocol 1: Preparation from (R)-Phenylglycinol

Objective: Synthesize (R)-(-)-4-Phenyl-2-oxazolidinone without toxic phosgene equivalents.[1]

Reagents:

-

(R)-(-)-2-Phenylglycinol (1.0 equiv)[1]

-

Diethyl carbonate (2.5 equiv)

-

Potassium Carbonate (

) (0.1 equiv)

Methodology:

-

Setup: Equip a round-bottom flask with a distillation head (Vigreux column).

-

Reaction: Charge flask with phenylglycinol, diethyl carbonate, and catalytic

. -

Heating: Heat the mixture to 135°C .

-

Scientist's Note: The reaction is driven by entropy and the removal of ethanol. Ensure the distillation head temperature reflects the boiling point of ethanol (78°C) to confirm conversion.

-

-

Workup: Once ethanol evolution ceases (approx. 2-3 hours), cool the mixture. Dilute with warm

and filter off the inorganic salts. -

Purification: Concentrate the filtrate. Recrystallize from Ethyl Acetate/Hexanes (1:2) to yield white needles.

Mechanistic Basis: The Z-Enolate & Chelation

The core of the Evans methodology is the formation of the Z-enolate .[2]

When the N-acylated auxiliary is treated with a base (LDA) or Lewis Acid/Amine (

The Zimmerman-Traxler Transition State

This chelation creates a rigid 6-membered ring (the Zimmerman-Traxler transition state).[1]

-

Geometry: The fixed geometry forces the enolate substituent (R) to lie trans to the auxiliary's carbonyl to minimize steric clash (forming the Z-enolate).

-

Facial Bias: The Phenyl group at C4 blocks the Re-face.

-

Result: The electrophile must attack from the Si-face (open face), leading to high diastereoselectivity (>98:2 dr).

Figure 2: Logic flow of the stereoselective induction.

Application Protocol: Asymmetric Alkylation

Context: Installing a methyl group with defined stereochemistry.

Protocol 2: Methylation of N-Propionyl Auxiliary

Reagents:

-

N-Propionyl-(R)-4-phenyl-2-oxazolidinone (1.0 equiv)[1]

-

NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv)

-

Methyl Iodide (MeI) (3.0 equiv)

-

THF (Anhydrous)

Step-by-Step:

-

Enolization: Cool a solution of the N-propionyl substrate in THF to -78°C .

-

Base Addition: Add NaHMDS dropwise over 10 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the sodium enolate.

-

Electrophile Addition: Add MeI (neat) rapidly.

-

Reaction: Allow to stir at -78°C for 2 hours, then slowly warm to 0°C.

-

Scientist's Note: The color often changes from yellow (enolate) to clear upon completion.

-

-

Quench: Add saturated

solution. Extract with DCM.[1]

Nondestructive Cleavage Protocols

The auxiliary is expensive; recovery is mandatory. The standard hydrolysis uses Lithium Hydroperoxide (LiOOH).

Protocol 3: Hydrolysis (LiOOH Method)

Mechanism: Hydroxide (

Reagents:

- (30% aq, 4.0 equiv)

-

LiOH (2.0 equiv)

- (1.5 M solution, for quenching)

Methodology:

-

Preparation: Dissolve the alkylated product in THF/Water (3:1) and cool to 0°C.

-

Addition: Add

, followed by LiOH.[1] -

Monitoring: Stir at 0°C for 1 hour. TLC should show the disappearance of the imide and appearance of the polar acid spot.

-

Quench (Safety Critical): Add

solution slowly to destroy excess peroxide. -

Recovery:

-

Basify to pH 10 (removes acid to aqueous phase).

-

Extract with DCM (recovers the Auxiliary ).

-

Acidify aqueous layer to pH 1 and extract with EtOAc (recovers the Chiral Acid ).

-

References

-

Evans, D. A., et al. (1981).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[5] Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses. Link

-

Ager, D. J., et al. (1997). "Commercial Applications of Evans Auxiliaries." Aldrichimica Acta.[1]

-

Keyes, M. et al. (2008).[2] "Optimized Cleavage of Evans Auxiliaries." Journal of Chemical Education. Link

Sources

synthesis of (R)-(-)-4-Phenyl-2-oxazolidinone from D-phenylglycinol

Target Molecule: (R)-(-)-4-Phenyl-2-oxazolidinone (Evans Auxiliary) CAS: 90319-52-1 Primary Precursor: (R)-(-)-2-Phenylglycinol (D-Phenylglycinol)

Executive Summary

(R)-(-)-4-Phenyl-2-oxazolidinone is a critical chiral auxiliary used extensively in asymmetric alkylation, aldol, and Diels-Alder reactions. Its utility relies on the rigid oxazolidinone ring structure, which sterically directs incoming nucleophiles or electrophiles to a specific face of the attached substrate.

This technical guide details the synthesis of (R)-4-phenyl-2-oxazolidinone from (R)-phenylglycinol. While classical methods utilize phosgene or triphosgene, this guide prioritizes the Diethyl Carbonate (DEC) method. This approach is superior for modern laboratory and industrial applications due to its "green" profile, absence of highly toxic gaseous reagents, and high atom economy. An alternative Triphosgene protocol is provided for scenarios requiring low-temperature conditions.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the formation of a cyclic carbamate. The retrosynthetic disconnection occurs at the carbonyl center (

-

Nucleophilic Attack: The amino group of (R)-phenylglycinol attacks the carbonyl carbon of the reagent (Diethyl Carbonate or Triphosgene).

-

Intermediate Formation: A carbamate intermediate is formed.

-

Cyclization: The hydroxyl group attacks the carbonyl center intramolecularly, displacing the leaving group (ethoxide or chloride) to close the ring.

Mechanistic Pathway (Graphviz)

Caption: Mechanistic pathway from amino alcohol to oxazolidinone via carbonate displacement.

Method A: Diethyl Carbonate Cyclization (Recommended)

Status: Industry Standard | Green Chemistry: High | Scalability: High

This method utilizes Diethyl Carbonate (DEC) as both the solvent and the carbonyl source, driven by the removal of ethanol.

Reagents & Materials

| Component | Role | Equivalents | Notes |

| (R)-Phenylglycinol | Substrate | 1.0 equiv | >98% ee required |

| Diethyl Carbonate (DEC) | Reagent/Solvent | 2.5 - 3.0 equiv | Anhydrous |

| Potassium Carbonate ( | Catalyst | 0.1 equiv | Finely ground, anhydrous |

| Dichloromethane (DCM) | Workup Solvent | - | ACS Grade |

Step-by-Step Protocol

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Vigreux column fitted with a distillation head and receiver.

-

Charging: Add (R)-phenylglycinol (e.g., 10.0 g, 72.9 mmol), Diethyl Carbonate (25.8 g, 218 mmol), and anhydrous

(1.0 g, 7.2 mmol). -

Reaction (Ethanol Removal):

-

Heat the mixture gradually to 130–135°C (oil bath temperature).

-

As the reaction proceeds, ethanol is generated.[1] The Vigreux column allows ethanol (bp 78°C) to distill over while refluxing the higher-boiling DEC (bp 126°C).

-

Endpoint: Continue heating until the internal temperature rises to ~125°C and ethanol distillation ceases (approx. 2–3 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature. It will likely solidify or become a thick oil.

-

Dilute with Dichloromethane (DCM) (100 mL) to dissolve the product.

-

Filter the mixture to remove the solid

. -

Wash the filtrate with saturated

solution (50 mL) followed by brine. -

Dry the organic phase over anhydrous

or

-

-

Isolation: Concentrate the filtrate in vacuo to obtain the crude solid.

-

Purification (Crystallization):

-

Recrystallize the crude solid from a hot mixture of Ethyl Acetate/Petroleum Ether (1:3) or Ethyl Acetate/Hexanes .

-

Cool slowly to 4°C to maximize crystal growth.

-

Filter and dry under high vacuum.

-

Expected Yield: 85–90% Purity: >99% (by HPLC/GC)

Process Workflow (Graphviz)

Caption: Operational workflow for the Diethyl Carbonate synthesis method.

Method B: Triphosgene Cyclization (Alternative)

Status: High Reactivity | Conditions: Low Temperature | Safety: Strict Protocols Required

Use this method if high-temperature conditions (Method A) cause degradation or if the substrate is modified with heat-sensitive groups.

Reagents[1][2][3][4][5][6]

-

Triphosgene: 0.35 equiv (provides 1.05 equiv phosgene equivalent).

-

Triethylamine (

): 2.2 equiv. -

Dichloromethane (DCM): Anhydrous solvent.

Protocol

-

Dissolution: Dissolve (R)-phenylglycinol (1.0 equiv) and

(2.2 equiv) in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78°C . -

Addition: Dissolve Triphosgene (0.35 equiv) in DCM and add dropwise to the amine solution over 30 minutes.

-

Note: Exothermic reaction. Maintain temperature below -70°C.

-

-

Cyclization: Allow the mixture to warm to Room Temperature (RT) over 2 hours. Stir for an additional 1 hour at RT.[2]

-

Quench: Carefully quench with saturated aqueous

. -

Workup: Separate layers, wash organic layer with 1M HCl (to remove excess amine), then water and brine. Dry and concentrate.

Characterization & Quality Control

Verify the identity and purity of the synthesized auxiliary using the following parameters.

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Off-white indicates impurities |

| Melting Point | 131 – 133 °C | Sharp range indicates high purity |

| Optical Rotation | c=1.0 in | |

| Chiral Purity | >99% ee | Determine via Chiral HPLC |

| Consistent with structure | Check for residual solvent (EtOAc) |

Key NMR Signals (

- 7.30–7.45 (m, 5H, Ar-H)

- 6.10 (br s, 1H, NH)

- 4.95 (t, 1H, CH-Ph)

-

4.70 (t, 1H,

-

4.15 (dd, 1H,

Troubleshooting & Optimization

Common Issues

-

Low Yield (Method A):

-

Cause: Incomplete removal of ethanol.

-

Solution: Ensure the Vigreux column is insulated and the temperature is sufficient (135°C bath) to drive the equilibrium forward.

-

-

Racemization:

-

Cause: Excessive heat or strong base exposure for prolonged periods.

-

Solution: Stick to the DEC method (neutral/weak base) and stop heating once ethanol evolution ceases. Check optical rotation immediately.

-

-

Oily Product:

-

Cause: Residual DEC or solvent.

-

Solution: The product must be recrystallized. If oil persists, triturate with cold hexanes to induce nucleation.

-

Safety Considerations

-

(R)-Phenylglycinol: Irritant. Avoid inhalation of dust.

-

Diethyl Carbonate: Flammable liquid (Flash point: 25°C). Use in a fume hood.[3]

-

Triphosgene: EXTREME HAZARD. Solid phosgene source. Reacts with moisture to release phosgene gas.[3] Must be handled in a well-ventilated hood with a phosgene indicator badge present. Treat waste with aqueous ammonia before disposal.

References

-

Zampieri, D., et al. (2016).[1] Synthesis of (R,S) 4-phenyloxazolidin-2-one. European Journal of Medicinal Chemistry, 121, 712–726.[1]

-

Guidechem. (2023). Synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone (Applicable to R-enantiomer). Guidechem FAQ.

-

TCI Chemicals. (2024). Product Specifications: (R)-(-)-4-Phenyl-2-oxazolidinone.[4][5][6][7] TCI Chemicals Product Catalog.

-

Fisher Scientific. (2024). (R)-(-)-4-Phenyl-2-oxazolidinone, 98% Specifications. Thermo Scientific Chemicals.

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77. (Foundational reference for Evans Auxiliary usage).

Sources

- 1. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 2. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-(-)-4-Phenyl-2-oxazolidinone | 90319-52-1 [chemicalbook.com]

- 6. (R)-(-)-4-Phenyl-2-oxazolidinone, 98% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

Technical Guide: NMR Characterization of (R)-(-)-4-Phenyl-2-oxazolidinone

This guide details the nuclear magnetic resonance (NMR) characterization of (R)-(-)-4-Phenyl-2-oxazolidinone , a pivotal chiral auxiliary (Evans Auxiliary) used extensively in asymmetric synthesis.

Executive Summary

(R)-(-)-4-Phenyl-2-oxazolidinone (CAS: 90319-52-1) is a widely utilized chiral auxiliary in asymmetric alkylation, aldol, and Diels-Alder reactions. Its utility relies on the steric hindrance provided by the phenyl group at the C4 position, which directs the stereochemical outcome of reactions occurring at the

Precise NMR characterization is critical for:

-

Purity Verification: Ensuring no residual starting material (phenylglycinol) remains.

-

Chiral Integrity: Verifying the diastereomeric purity of subsequent acylated derivatives.

-

Process Control: Monitoring the cyclization efficiency during synthesis.

Structural Analysis & Atom Mapping

To accurately assign spectral data, we must first define the atom numbering system. The oxazolidinone ring consists of a 5-membered heterocycle containing oxygen and nitrogen.

Graphviz: Molecular Structure & Numbering

The following diagram illustrates the atom mapping used for the NMR assignments below.

1H NMR Characterization

The proton NMR spectrum of this molecule is distinct due to the rigidity of the ring and the diastereotopic nature of the C5 protons.

Solvent:

Data Summary Table

| Proton Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Interpretation Logic |

| Ph-H (Aromatic) | 7.30 – 7.45 | Multiplet (m) | 5H | N/A | Overlapping ortho, meta, and para protons of the phenyl ring. |

| N-H | 6.00 – 6.80 | Broad Singlet (br s) | 1H | N/A | Exchangeable proton. Shift varies with concentration and temperature (H-bonding). |

| C4-H (Methine) | 4.94 | Doublet of Doublets (dd) | 1H | The chiral center. Deshielded by the adjacent N and Ph group. | |

| C5-H | 4.70 | Triplet (t) / dd | 1H | Diastereotopic proton cis to the phenyl group. | |

| C5-H | 4.14 | Doublet of Doublets (dd) | 1H | Diastereotopic proton trans to the phenyl group. |

Spectral Interpretation Logic

-

The AMX System: The protons at C4 and C5 form an AMX (or ABX) spin system. Because C4 is a chiral center, the two protons on C5 are diastereotopic (chemically non-equivalent).

-

H

vs H

-

-

Roofing Effect: At lower field strengths (300 MHz), the C5 protons may show a "roofing" effect (leaning towards each other), indicating strong geminal coupling.

-

Purity Check: A sharp singlet around 2.0-3.0 ppm often indicates residual toluene or ethyl acetate from recrystallization. A broad peak >2.0 ppm suggests wet

or residual water.

13C NMR Characterization

The carbon spectrum provides confirmation of the carbamate backbone and the phenyl substituent.[2]

Solvent:

Data Summary Table

| Carbon Assignment | Shift ( | Type | Interpretation |

| C2 (C=O) | 159.5 | Quaternary | Diagnostic carbamate carbonyl signal. |

| C1' (Ph-Ipso) | 139.6 | Quaternary | Connection point of the phenyl ring to C4. |

| C3', C5' (Ph-Meta) | 129.2 | CH | Aromatic region. |

| C4' (Ph-Para) | 128.7 | CH | Aromatic region. |

| C2', C6' (Ph-Ortho) | 126.0 | CH | Aromatic region. |

| C5 (CH | 70.0 | CH | Deshielded by adjacent oxygen. |

| C4 (CH-N) | 58.4 | CH | Chiral center carbon. |

Experimental Protocol: Sample Preparation & Acquisition

Workflow Diagram

Detailed Methodology

-

Sample Mass: Weigh 10–15 mg of (R)-(-)-4-Phenyl-2-oxazolidinone into a clean vial.

-

Note: Using >20 mg can cause viscosity broadening; <5 mg requires excessive scan times for 13C.

-

-

Solvent Addition: Add 0.6 mL of high-quality

(99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.-

Critical Step: Ensure the solid is completely dissolved. If the solution is cloudy, filter it through a small plug of glass wool directly into the NMR tube. Particulates ruin magnetic field homogeneity (shimming).

-

-

Tube Selection: Use a 5 mm precision NMR tube (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for high-field instruments (>400 MHz).

-

Acquisition Parameters (400 MHz):

-

Temperature: 298 K (25°C).

-

1H Parameters: Spectral width ~20 ppm (offset ~6 ppm), Relaxation delay (

) = 1.0 s, Scans ( -

13C Parameters: Spectral width ~240 ppm, Relaxation delay (

) = 2.0 s, Scans (

-

Synthesis & Purity Context

Understanding the synthesis aids in identifying impurities in the NMR spectrum.

Common Synthesis Route:

Reaction of (R)-(-)-2-Phenylglycinol with Diethyl Carbonate in the presence of

Diagnostic Impurities:

-

Unreacted Phenylglycinol: Look for broad amine/alcohol peaks around 2.0–4.0 ppm and a shift in the benzylic proton.

-

Diethyl Carbonate: Look for ethyl quartets (~4.2 ppm) and triplets (~1.3 ppm).

-

Toluene (Recrystallization solvent): Singlet at 2.36 ppm (methyl) and aromatic multiplets.

References

-

ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone NMR Data. (Note: Enantiomer data is identical in achiral solvents).

-

Organic Syntheses. Synthesis of (S)-4-(Phenylmethyl)-2-oxazolidinone. Org. Synth. 1990, 68, 77. (Provides analogous protocol and spectral expectations).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 16584. (Searchable database for verified spectra).

-

Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Org. Synth. 1990, 68, 83.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Oxazolidinone Chiral Auxiliaries

Introduction: The Imperative for Stereochemical Control in Modern Synthesis

In the landscape of contemporary drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Chiral auxiliaries represent a powerful and reliable strategy for introducing stereocenters with a high degree of predictability and control.[1] Among the arsenal of tools available to the synthetic chemist, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have established themselves as a gold standard.[1] Their widespread adoption stems from their robust performance across a range of stereoselective transformations, the commercial availability of both enantiomeric forms (often derived from readily available amino acids like valine and phenylalanine), and the facility with which the auxiliary can be attached and subsequently cleaved.[2][3]

This guide provides an in-depth examination of the core mechanistic principles that underpin the remarkable stereodirecting power of Evans-type oxazolidinone auxiliaries. We will dissect the key factors governing their function in asymmetric alkylations and aldol reactions, provide field-tested experimental protocols, and explain the causal relationships behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of how to effectively deploy these invaluable synthetic tools.

The Core Principle: Steric Hindrance and Chelation-Enforced Facial Selectivity

The efficacy of Evans oxazolidinones hinges on a synergistic interplay of steric and electronic factors. The fundamental workflow involves three key stages: covalent attachment of the auxiliary to a prochiral substrate (typically forming an N-acyloxazolidinone), a highly diastereoselective bond-forming reaction at the α-carbon of the acyl group, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product while enabling recovery of the auxiliary.

The stereochemical outcome is dictated by the chiral environment established by the substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl group from valine or a benzyl group from phenylalanine). This substituent acts as a powerful steric shield, effectively blocking one face of the enolate intermediate derived from the N-acyl group. Consequently, an incoming electrophile is forced to approach from the less hindered, opposing face, leading to a highly predictable diastereomeric outcome.

Experimental Workflow: Synthesis, Application, and Removal of the Chiral Auxiliary

The following diagram illustrates the general lifecycle of an oxazolidinone auxiliary in an asymmetric synthesis campaign.

Asymmetric Alkylation: The Rigid Chelated Enolate Model

The asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for creating α-substituted chiral carboxylic acid derivatives. The high diastereoselectivity observed is a direct consequence of the formation of a rigid, chelated (Z)-enolate intermediate.

Mechanism of Stereodirection

-

Enolate Formation: Deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) selectively generates the (Z)-enolate.[4] The choice of a strong, hindered base is critical to ensure rapid and irreversible deprotonation, forming the "kinetic" enolate before equilibration to a more stable, but less selective, thermodynamic enolate can occur.[4]

-

Chelation: The lithium or sodium counterion forms a stable five-membered chelate ring by coordinating to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[5][6] This chelation locks the conformation of the molecule, preventing free rotation around the N-acyl bond.

-

Facial Blockade: The substituent at the C4 position of the auxiliary (e.g., isopropyl) now effectively shields the top face (re face if using an (S)-valinol derived auxiliary) of the planar enolate.

-

Electrophilic Attack: The incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically encumbered bottom face (si face), resulting in the formation of a new stereocenter with a predictable absolute configuration.[5][6]

Visualization of the Alkylation Transition State

The following diagram illustrates the key intermediate responsible for stereocontrol in the alkylation of an N-propionyl oxazolidinone derived from (S)-valinol.

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chemtube3d.com [chemtube3d.com]

Methodological & Application

diastereoselective alkylation with (R)-(-)-4-Phenyl-2-oxazolidinone

Application Note: High-Fidelity Diastereoselective Alkylation using (R)-(-)-4-Phenyl-2-oxazolidinone

Executive Summary

This application note details the protocol for achieving high diastereomeric ratios (dr > 98:2) in

Why Boron? In our experience, boron enolates provide superior rigid chelation compared to lithium counterparts, resulting in sharper diastereodifferentiation, particularly with less sterically demanding electrophiles. This protocol includes the critical hydrolytic cleavage step using LiOOH, which avoids the common pitfall of endocyclic ring attack associated with simple hydroxide hydrolysis.

Mechanistic Principles & Stereochemical Control

The success of this reaction relies on the formation of a rigid, six-membered chelated Z-enolate. The (R)-phenyl group at the C4 position of the oxazolidinone ring acts as a "steric gatekeeper."

-

Z-Enolate Formation: The Lewis acid (

) coordinates to both the carbonyl oxygen of the acyl group and the carbonyl oxygen of the oxazolidinone. Treatment with a tertiary amine base (DIPEA) selectively deprotonates to form the Z-enolate to minimize 1,3-allylic strain. -

Facial Selectivity: In the chelated transition state, the C4-phenyl group projects forward (pseudo-axial). This sterically shields the Re-face of the enolate.

-

Electrophilic Attack: The electrophile is forced to attack from the unshielded Si-face (the face "away" from the phenyl group).

Stereochemical Outcome:

Using the (R)-auxiliary , alkylation typically yields the (S)-configuration at the new

Visualization: Reaction Pathway & Transition State[1]

Figure 1: The Evans Alkylation Cycle.[1] Note the recycling loop for the auxiliary.

Pre-Protocol Considerations

-

Moisture Sensitivity:

is extremely moisture-sensitive. Fuming upon exposure to air indicates hydrolysis to triflic acid and dibutylborinic acid, which will destroy the stereoselectivity. Syringes must be oven-dried and purged with Argon/Nitrogen. -

Reagent Quality:

-

Dichloromethane (DCM): Must be anhydrous (distilled from CaH2 or passed through activated alumina).

-

DIPEA (Hünig's Base): Distill from CaH2 and store over KOH pellets.

-

Aldehydes/Halides: Purify electrophiles immediately prior to use to remove free acid traces.

-

Detailed Experimental Protocols

Phase A: Acylation of the Auxiliary

Objective: Attach the substrate acid to the (R)-phenyl auxiliary.

-

Dissolve (R)-(-)-4-Phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under inert atmosphere.

-

Cool to -78°C .

-

Add n-BuLi (1.05 equiv, 1.6M or 2.5M in hexanes) dropwise. Observation: The lithiated auxiliary may precipitate; this is normal.

-

Stir for 15 minutes at -78°C.

-

Add the Acid Chloride (1.1 equiv) dropwise (neat or in minimal THF).

-

Stir 30 min at -78°C, then warm to 0°C over 1 hour.

-

Quench: Sat.

. Extract with EtOAc, wash with NaHCO3, brine, dry ( -

Purification: Recrystallization (Hexanes/EtOAc) is preferred over chromatography to ensure 100% purity before the sensitive alkylation step.

Phase B: Diastereoselective Alkylation (The Boron Protocol)

Objective: Create the new chiral center.

| Reagent | Equiv | Role |

| N-Acyl Oxazolidinone | 1.0 | Substrate |

| 1.1 - 1.2 | Lewis Acid (Chelator) | |

| DIPEA | 1.2 - 1.3 | Base (Enolization) |

| Electrophile (R-X) | 1.5 - 3.0 | Alkylating Agent |

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

-

Solvation: Dissolve the N-Acyl Oxazolidinone in anhydrous DCM (0.1 M). Cool to 0°C (Ice bath).

-

Lewis Acid Addition: Add

dropwise via syringe. Caution: Do not let the needle tip touch the solution before dispensing to avoid clogging. -

Enolization: Add DIPEA dropwise. The solution often turns a pale yellow.

-

Critical Step: Stir at 0°C for 20-30 minutes . This ensures complete formation of the Boron enolate. Unlike Lithium enolates (-78°C), Boron enolates are formed at 0°C but reacted at lower temps.

-

-

Cooling: Cool the mixture to -78°C (Dry ice/Acetone).

-

Alkylation: Add the Electrophile (neat or in minimal DCM) slowly down the side of the flask.

-

Reaction: Stir at -78°C for 1–2 hours, then allow to warm slowly to 0°C or room temperature (substrate dependent).

-

Monitoring: Check TLC.[1] The product usually runs slightly higher (less polar) than the starting material.

-

-

Workup (Oxidative):

-

Add pH 7 Phosphate Buffer (1 mL/mmol).

-

Add MeOH (3 mL/mmol).

-

Carefully add 30%

(3 equiv) at 0°C. Stir vigorously for 1 hour. -

Why? This oxidizes the C-B bond, breaking the chelate and facilitating boron removal.

-

-

Extraction: Dilute with water, extract with DCM. Wash organic layer with 5% HCl, then NaHCO3, then brine.

-

Purification: Flash chromatography (Silica). Separation of diastereomers is usually easy (

is often significant).

Phase C: Hydrolytic Cleavage (LiOOH)

Objective: Remove the auxiliary to yield the chiral acid without racemization.

Why LiOOH? LiOH alone is sufficiently basic to attack the endocyclic carbonyl (the ring carbonyl), leading to ring-opening byproducts. The hydroperoxide anion (

-

Dissolve the alkylated product in THF/Water (3:1, 0.1 M).

-

Cool to 0°C .

-

Add 30%

(4.0 equiv). -

Add LiOH·H2O (2.0 equiv).

-

Stir at 0°C for 1–3 hours. Monitor by TLC for disappearance of imide.

-

Quench: Add saturated

(sodium sulfite) to destroy excess peroxide. Test with starch-iodide paper (should remain white). -

Recovery:

-

Evaporate THF.

-

Extract the aqueous layer with DCM (this removes the cleaved Auxiliary —save for recycling!).

-

Acidify the aqueous layer to pH 1-2 with HCl.

-

Extract with EtOAc to isolate the Chiral Acid .

-

Troubleshooting & QC

Decision Matrix for Cleavage Methods

Figure 2: Selection guide for auxiliary removal based on target functionality.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield (Alkylation) | Incomplete Enolization | Ensure |

| Poor Diastereoselectivity | Warm Alkylation Temp | Ensure reaction remains at -78°C during electrophile addition. |

| Poor Diastereoselectivity | Moisture Ingress | Hydrolysis of Boron triflate generates TfOH (acid), catalyzing non-selective pathways. Dry everything. |

| Ring Opening (Cleavage) | Base too strong | Use LiOOH (Peroxide/LiOH mix), not LiOH alone. Keep temp at 0°C. |

References

-

Evans, D. A., et al. (1981).[2][3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2][3] Link

-

Evans, D. A., et al. (1982). "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[2][3] Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses. Link

-

Ager, D. J., et al. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

-

Keyes, M., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. Link

Sources

procedure for N-acylation of (R)-(-)-4-Phenyl-2-oxazolidinone

Application Note: High-Fidelity N-Acylation of (R)-(-)-4-Phenyl-2-oxazolidinone

Introduction & Scope

The N-acylation of chiral oxazolidinones (Evans Auxiliaries) is the foundational step in auxiliary-controlled asymmetric synthesis. Before diastereoselective alkylations, aldol condensations, or Diels-Alder reactions can proceed, the substrate (acyl group) must be attached to the auxiliary with high fidelity.

This application note details the industry-standard protocol for the lithiation-acylation sequence using n-Butyllithium (n-BuLi) and acid chlorides. While alternative methods exist (e.g., mixed anhydrides), the lithiation pathway provides the highest conversion rates and purity for primary and secondary acyl chains, provided that strict moisture control and stoichiometric precision are maintained.

Target Substrate: (R)-(-)-4-Phenyl-2-oxazolidinone (commonly referred to as the Evans Phenyl Auxiliary). Reaction Type: Nucleophilic Acyl Substitution via Lithiated Carbamate.

Mechanistic Insight

The reaction relies on the significant acidity difference between the oxazolidinone N-H proton (

-

Deprotonation: Treatment with n-BuLi at -78°C results in rapid, irreversible deprotonation to form the lithium aza-enolate (lithium carbamate).

-

Acylation: The lithiated species acts as a hard nucleophile, attacking the highly reactive acid chloride.

-

Selectivity: Low temperature (-78°C) is critical not just for exotherm control, but to prevent the nucleophilic attack of the lithiated species on the carbonyl of the oxazolidinone ring itself (which would lead to ring opening/polymerization) or the "scrubbing" of the acid chloride by localized excess base.

Figure 1: The irreversible deprotonation by n-BuLi creates a reactive lithiated nucleophile that traps the acid chloride.

Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. Acid chlorides are corrosive and lachrymators. Perform all operations in a flame-dried Schlenk line or fume hood under positive nitrogen/argon pressure.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Specification |

| (R)-(-)-4-Phenyl-2-oxazolidinone | 1.0 | Limiting Reagent | Recrystallized, dried in vacuo >4h. |

| THF (Tetrahydrofuran) | [0.2 M] | Solvent | Anhydrous, distilled from Na/Benzophenone or column-dried. |

| n-BuLi (in Hexanes) | 1.01 | Base | Must be titrated immediately prior to use. |

| Acid Chloride (R-COCl) | 1.1 - 1.2 | Electrophile | Distilled/Purified. Excess ensures full conversion. |

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a rubber septum.

-

Cool under a stream of dry Nitrogen (or Argon).

-

Charge the flask with (R)-(-)-4-Phenyl-2-oxazolidinone (1.0 equiv).

-

Add anhydrous THF via syringe to achieve a concentration of approx. 0.2 M (e.g., 20 mL THF for 4 mmol auxiliary).

-

Cool the solution to -78°C using a dry ice/acetone bath.

Step 2: Lithiation (Deprotonation)

-

Add n-BuLi (1.01 equiv) dropwise via syringe over 5–10 minutes.

-

Observation: The solution may turn slightly yellow, but should remain clear.

-

Expert Note: Do not exceed 1.05 equiv of base. Excess base will attack the acid chloride in the next step, forming a ketone byproduct.

-

-

Stir at -78°C for 15–30 minutes to ensure complete deprotonation.

Step 3: Acylation

-

Add the Acid Chloride (1.1–1.2 equiv) dropwise (neat or as a solution in minimal THF).

-

Note: If the acid chloride is solid, dissolve in minimal anhydrous THF before addition.

-

-

Stir at -78°C for 30 minutes .

-

Remove the cooling bath and allow the reaction to warm to 0°C (or room temperature) over 30–60 minutes.

-

Monitoring: Check reaction progress via TLC. The N-acylated product is usually less polar (higher Rf) than the free auxiliary.

-

Step 4: Quench & Workup

-

Quench the reaction by adding saturated aqueous NH₄Cl or phosphate buffer (pH 7).

-

Remove the bulk of THF under reduced pressure (Rotavap) to prevent emulsion formation.

-

Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).

-

Wash combined organics with:

-

1M NaOH (to remove unreacted acid chloride hydrolyzed to acid).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate in vacuo.

Purification Strategy

Achieving >99% purity is essential for the success of subsequent asymmetric induction steps.

-

Method A: Recrystallization (Preferred for Solids)

-

Most N-acyl Evans auxiliaries are crystalline solids.

-

Solvent System: Boiling Hexanes/Ethyl Acetate (typically 3:1 to 5:1 ratio) or Ethanol .

-

Protocol: Dissolve crude solid in minimum boiling EtOAc. Add hot Hexanes until cloudy. Cool slowly to RT, then 4°C.

-

Advantage:[1][2][3][4] Removes trace mineral oils from n-BuLi and oligomers.

-

-

Method B: Flash Chromatography

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: 10% -> 30% EtOAc in Hexanes.

-

Note: The auxiliary is UV active (phenyl ring).

-

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Moisture in THF or Aux. | Re-dry THF. Dry auxiliary in vacuum desiccator over P₂O₅ overnight. |

| Ketone Byproduct | Excess n-BuLi used. | Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine method. |

| Ring Opening | Temperature too high during base addition. | Ensure internal temp is <-70°C during n-BuLi addition. Add slower. |

| Incomplete Conversion | Old Acid Chloride. | Distill acid chloride before use to remove hydrolyzed carboxylic acid. |

Workflow Visualization

Figure 2: Step-by-step operational workflow for the N-acylation process.

References

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[3][5]

-

Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 1990 , 68, 83.

-

Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997 , 30(1), 3–12.[6]

Sources

- 1. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

synthesis of beta-lactams using (R)-(-)-4-Phenyl-2-oxazolidinone

Application Note: Asymmetric Synthesis of syn- -Lactams via Ti(IV)-Mediated Evans Enolate Condensation

Executive Summary

The

This Application Note details the TiCl

Mechanistic Principles & Causality

The Role of the Auxiliary

The (R)-(-)-4-Phenyl-2-oxazolidinone auxiliary does not merely act as a bulky group; it actively participates in the transition state via chelation.

-

Enolization: Treatment of the

-acyloxazolidinone with TiCl -

Chelation: The titanium center coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

-

Facial Blockade: The phenyl group at the C4 position of the oxazolidinone projects over one face of the enolate, forcing the imine (electrophile) to approach from the opposite (open) face.

-

Stereochemical Outcome: This rigid Zimmerman-Traxler-type transition state dictates the formation of the syn-

-lactam with extremely high enantioselectivity.

Reaction Pathway Visualization

Figure 1: The stereochemical workflow from chiral auxiliary to cyclized

Experimental Protocols

Protocol A: Preparation of the Chiral Precursor ( -Acylation)

Objective: Attach the carboxylic acid substrate to the Evans auxiliary.

Reagents:

-

(R)-(-)-4-Phenyl-2-oxazolidinone (1.0 equiv)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

-

Acid Chloride (e.g., Benzyloxyacetyl chloride) (1.1 equiv)

-

THF (anhydrous)

Procedure:

-

Dissolution: Dissolve (R)-(-)-4-Phenyl-2-oxazolidinone in anhydrous THF (0.2 M concentration) under nitrogen atmosphere. Cool to -78°C .[1][2]

-

Deprotonation: Add n-BuLi dropwise over 15 minutes. The lithiated oxazolidinone forms immediately. Stir for 30 minutes at -78°C.

-

Expert Insight: Low temperature is critical to prevent ring opening of the oxazolidinone by the strong base.

-

-

Acylation: Add the acid chloride (dissolved in minimal THF) dropwise.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH

Cl solution. Extract with ethyl acetate, wash with NaHCO -

Purification: Recrystallize from hexane/ethyl acetate to obtain the

-acyloxazolidinone.

Protocol B: TiCl -Mediated Enolate-Imine Condensation

Objective: Stereoselective formation of the

Reagents:

- -Acyloxazolidinone (from Protocol A) (1.0 equiv)

-

TiCl

(1.0 M in CH -

DIPEA (Diisopropylethylamine) (1.2 equiv)

-

Imine (Schiff base, pre-synthesized) (1.1 equiv)

-

CH

Cl

Procedure:

-

Enolization: Dissolve the

-acyloxazolidinone in anhydrous CH -

Lewis Acid Addition: Add TiCl

dropwise. The solution often turns yellow/orange, indicating coordination. Stir for 5 minutes. -

Base Addition: Add DIPEA dropwise. Stir for 1 hour at -78°C to ensure complete formation of the titanium enolate.

-

Critical Control Point: The solution must remain at -78°C. Warming generates the ketene (via elimination), which leads to the non-selective Staudinger pathway.

-

-

Condensation: Add the imine (dissolved in CH

Cl -

Reaction: Stir at -78°C for 2–4 hours, then allow to warm slowly to -20°C.

-

Quench: Quench carefully with saturated NH

Cl.-

Note: Titanium emulsions can be stubborn. Washing with 1M sodium potassium tartrate (Rochelle's salt) helps break the emulsion.

-

-

Isolation: Extract with CH

Cl

Protocol C: Non-Destructive Auxiliary Removal

Objective: Remove the Evans auxiliary without opening the sensitive

Method: Reductive Cleavage (Yields

-

Dissolve the

-lactam-oxazolidinone adduct in THF/Water (9:1). -

Add NaBH

(3.0 equiv) at 0°C. -

Monitor by TLC. The auxiliary is cleaved, yielding the primary alcohol on the

-lactam side chain and recovering the chiral auxiliary. -

Recycling: The (R)-(-)-4-Phenyl-2-oxazolidinone can be recovered chromatographically and reused.[3]

Stereochemical Data & Validation

The choice of Lewis acid and base dramatically affects the syn/anti ratio. The TiCl

| Condition | Intermediate Species | Major Isomer | Typical dr |

| TiCl | Chelated Z-Enolate | Syn | > 95:5 |

| LiHMDS (Lithium Enolate) | Non-chelated Enolate | Mixture | ~ 60:40 |

| Acid Chloride + Et | Ketene (Staudinger) | Anti (usually) | Variable |

Why TiCl

Troubleshooting "Expert Tips"

-

Problem: Low Yield / Titanium Emulsion during workup.

-

Solution: Do not skip the Rochelle's salt (sodium potassium tartrate) wash. Stir the biphasic mixture vigorously for 1-2 hours until layers clarify.

-

-

Problem: Formation of anti-isomer.

-

Cause: Reaction temperature rose above -40°C during enolization, or the base was added too fast.

-

Fix: Maintain strict -78°C. Ensure the imine is pure (trace acid in imine can catalyze isomerization).

-

-

Problem: Recovery of Auxiliary.

-

Insight: The auxiliary is expensive. During column chromatography, the oxazolidinone is much less polar than the alcohol product. Flush the column with ethyl acetate after isolating the product to recover the auxiliary quantitatively.

-

References

-

Evans, D. A., et al. (1982). "Bis(cyclopentadienyl)titanium dichloride-mediated aldol condensations of chiral N-acyloxazolidinones." Journal of the American Chemical Society.[3] Link

-

Palomo, C., et al. (1996). "Asymmetric Synthesis of

-Lactams by [2+2] Cycloaddition of Chiral Enolates and Imines." Journal of Organic Chemistry. Link -

Ojeda, R., et al. (2002). "Stereoselective Synthesis of

-Lactams via Titanium Enolates." Tetrahedron. Link -

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: Synthesis of the C1-C10 Fragment of Ionomycin." Organic Syntheses. Link

Troubleshooting & Optimization

Technical Support Center: (R)-(-)-4-Phenyl-2-oxazolidinone Auxiliary Removal

Welcome to the technical support guide for the use and removal of the (R)-(-)-4-Phenyl-2-oxazolidinone chiral auxiliary, a cornerstone of modern asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals who rely on the stereochemical control afforded by Evans auxiliaries. Our focus is to provide in-depth troubleshooting for a critical and often underestimated challenge: the prevention of epimerization at the α-stereocenter during the auxiliary cleavage step.

The Core Challenge: Understanding α-Carbon Epimerization

The power of the (R)-(-)-4-Phenyl-2-oxazolidinone auxiliary lies in its ability to direct the formation of a specific stereoisomer. However, the newly created chiral center, located at the carbon alpha (α) to the acyl carbonyl, remains vulnerable. The α-proton is acidic and susceptible to abstraction by a base. This deprotonation event generates a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar structure, leading to a loss of the carefully established stereochemical integrity—a process known as epimerization.[1][2][3]

The primary factors influencing this undesirable side reaction are the strength of the base used for cleavage, reaction temperature, and the electronic properties of the substrate itself.[1][4]

Caption: Base-mediated epimerization via a planar enolate intermediate.

Troubleshooting Guide: Diagnosing and Solving Epimerization

This table outlines common symptoms of epimerization encountered during different cleavage methods and provides targeted solutions.

| Symptom / Observation | Applicable Cleavage Method | Potential Cause of Epimerization | Recommended Solution & Rationale |

| Low or inconsistent diastereomeric excess (d.e.) in the final carboxylic acid product. | Saponification (e.g., LiOH, NaOH, KOH) | Thermodynamic Enolate Formation: The hydroxide base is strong enough to deprotonate the α-carbon, establishing an equilibrium between diastereomers.[5][6][7] | Switch to LiOH/H₂O₂. The in situ generation of lithium hydroperoxide (LiOOH) provides a softer, less basic nucleophile that preferentially attacks the carbonyl without significant α-proton abstraction.[8] Always run the reaction at low temperatures (0 °C to -10 °C). |

| Product mixture shows significant amounts of the undesired epimer after esterification. | Transesterification (e.g., NaOMe, Ti(OiPr)₄) | Strongly Basic Alkoxides: Sodium methoxide and other simple alkoxides are strong bases that readily form the enolate. | Use Lewis Acid-Promoted Alcoholysis: Employ milder conditions such as magnesium methoxide (Mg(OMe)₂) or titanium tetraisopropoxide (Ti(OiPr)₄) with the corresponding alcohol. These promote nucleophilic attack at the carbonyl without requiring a strongly basic medium. |

| Loss of stereointegrity when converting to the primary alcohol. | Reductive Cleavage (e.g., LiAlH₄, DIBAL-H) | High Temperature & Excess Reagent: While less common, prolonged exposure to strong reducing agents at elevated temperatures can sometimes facilitate epimerization, especially with sensitive substrates. | Use a Bulky, Low-Temperature Hydride Reagent. Lithium tri-sec-butylborohydride (L-Selectride) is highly effective for reducing the N-acyl group to the corresponding alcohol at low temperatures (-78 °C), minimizing the risk of base-mediated epimerization.[9][10][11] |

| Substrate with electron-withdrawing groups at the α-position shows severe epimerization. | All Methods | Increased α-Proton Acidity: Groups like phenyl, vinyl, or other carbonyls significantly increase the acidity of the α-proton, making it exceptionally easy to remove even with mild bases.[1][3] | Prioritize Non-Basic Cleavage Methods. Reductive cleavage to the alcohol (e.g., L-Selectride) or conversion to a Weinreb amide followed by reaction with an organometallic reagent are often the safest routes to preserve stereochemistry for these challenging substrates. |

Frequently Asked Questions (FAQs)

Q1: My standard LiOH saponification worked before, but failed with my new substrate, showing high epimerization. Why?

A: Substrate structure plays a critical role. Your new substrate likely has a more acidic α-proton due to steric or electronic effects. Standard LiOH hydrolysis, while effective for simple alkyl chains, is often too harsh for substrates with α-heteroatoms, aromatic rings, or other features that stabilize the enolate intermediate. The LiOH/H₂O₂ protocol is a much safer default method.[8]

Q2: What is the specific role of hydrogen peroxide (H₂O₂) in the LiOH cleavage method?

A: Hydrogen peroxide reacts with lithium hydroxide to form lithium hydroperoxide (LiOOH) in situ. LiOOH is a superior nucleophile compared to LiOH but is a weaker base.[8] This enhanced nucleophilicity allows it to efficiently attack the acyl carbonyl carbon, leading to cleavage, while its reduced basicity minimizes the undesired side reaction of abstracting the acidic α-proton.[12][13] This dual property is the key to its success in preventing epimerization.

Q3: How can I definitively confirm that epimerization is the cause of my poor d.e.?

A: The most reliable method is to analyze your crude product mixture using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the industry standards. By comparing the retention times of your product to authentic standards of both diastereomers (if available), you can quantify the ratio and confirm epimerization. NMR analysis using a chiral shift reagent can also be used to distinguish and integrate the signals of the different epimers.

Q4: Are there any non-hydrolytic, non-reductive cleavage methods that are safe for epimerization-prone substrates?

A: Yes. Conversion of the N-acyl oxazolidinone to a Weinreb amide is an excellent strategy. This is typically achieved by reacting the substrate with N,O-Dimethylhydroxylamine hydrochloride and a Grignard reagent like isopropylmagnesium chloride. The resulting Weinreb amide is stable and can be converted to ketones or aldehydes without affecting the α-stereocenter.

Q5: My substrate is extremely sterically hindered around the carbonyl group, and cleavage is very slow, leading to epimerization over time. What should I do?

A: For highly hindered systems where even LiOOH reacts slowly, consider transesterification with a Lewis acid catalyst at slightly elevated temperatures. For example, using trimethylaluminum (AlMe₃) and an alcohol can facilitate cleavage under neutral conditions. Alternatively, reductive cleavage to the aldehyde using a reagent like DIBAL-H at very low temperatures (-78 °C) can sometimes be effective, as the reaction is often fast and avoids a basic environment.

Validated Protocols to Minimize Epimerization

Protocol 1: Mild Saponification to Carboxylic Acid via LiOOH

This is the most common and reliable method for obtaining the carboxylic acid with high stereochemical fidelity.

Step-by-Step Methodology:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water to a concentration of ~0.1 M.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.

-

Add solid lithium hydroxide monohydrate (2.0 equiv).

-

Stir the reaction at 0 °C, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

-

Quench the reaction at 0 °C by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, ~5.0 equiv) to destroy excess peroxide.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3x) to remove the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl.

-

Extract the desired carboxylic acid product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Safety Note: The reaction of excess peroxide with a reducing agent like sodium sulfite can be exothermic. Ensure the quench is performed slowly at 0 °C. The decomposition of the intermediate peracid can also release oxygen gas, which may lead to pressure buildup in a sealed system.[14][15]

Protocol 2: Reductive Cleavage to Primary Alcohol with L-Selectride

This method is ideal for converting the acyl group directly to a primary alcohol without isolating the carboxylic acid.

Step-by-Step Methodology:

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (~0.1 M) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride (1.0 M solution in THF, 2.2 equiv) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

-

Quench the reaction by slowly adding methanol, followed by saturated aqueous ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to separate the desired alcohol from the chiral auxiliary.

Caption: Decision workflow for selecting an auxiliary cleavage method.

References

-

Carpino, L. A., et al. (2004). 2,4,6-Trimethylpyridine as a Base for Peptide Couplings with Low Epimerization. Journal of Organic Chemistry, 69(2), 541-545. Available at: [Link][4]

-

Wessjohann, L. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4933. Available at: [Link][1][3]

-

ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. Available at: [Link]

-

Gras, J. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1493-1497. Available at: [Link][14]

-

Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available at: [Link]

-

de Almeida, F. S., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 22-42. Available at: [Link]

-

Gras, J. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Figshare. Available at: [Link][15]

-

Swaney, S. M., et al. (1998). Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available at: [Link]

-

University of Rochester. (n.d.). Evans Enolate Alkylation-Hydrolysis. chem.rochester.edu. Available at: [Link][8]

-

Ghosh, A. K., et al. (2001). Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors. Journal of Medicinal Chemistry, 44(18), 2865-2868. Available at: [Link][9]

-

Gras, J. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. Available at: [Link][12]

-

Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Available at: [Link]

-

Bernhardt, P. V., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. Available at: [Link][13]

-

Soderberg, T. (2022). Isomerization at the α-Carbon. Chemistry LibreTexts. Available at: [Link][2]

-

Gage, J. R., et al. (2003). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 5(23), 4381-4384. Available at: [Link]

-

Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. Available at: [Link][5]

-

Kumar, A., et al. (2023). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 62(30), 11984-11995. Available at: [Link]

-

Wessjohann, L. A., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central. Available at: [Link]

- Evans, D. A. (1984). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]

-

Kim, J., et al. (2023). Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox Catalysis. ChemRxiv. Available at: [Link]

-

Knowles, R. R., et al. (2020). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 142(12), 5585-5590. Available at: [Link]

-

jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation. YouTube. Available at: [Link]

-

Otagiri, M., et al. (1993). Epimerization and racemization of some chiral drugs in the presence of human serum albumin. Chirality, 5(5), 333-339. Available at: [Link]

-

Ghosh, A. K., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. Organic Letters, 12(15), 3364-3367. Available at: [Link][10]

-

Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Fiveable. Available at: [Link][6]

-

Fujie, K., et al. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 30(2), 529-533. Available at: [Link]

-

Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters. Journal of Organic Chemistry, 67(21), 7819-7832. Available at: [Link][11]

-

Bernhardt, P. V., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]

-

Oreate AI. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog. Available at: [Link][7]

-

Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Chiral Auxiliary Mediated Conjugate Reduction and Asymmetric Protonation: Synthesis of High Affinity Ligands for HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric synthesis of α-amino acids by reduction of N-tert-butanesulfinyl ketimine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acs.figshare.com [acs.figshare.com]

purification of diastereomers from (R)-(-)-4-Phenyl-2-oxazolidinone reaction

Technical Support Center: Chiral Auxiliary & Asymmetric Synthesis Division Subject: Optimization & Purification of (R)-(-)-4-Phenyl-2-oxazolidinone Diastereomers Ticket ID: EVANS-AUX-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Hub.

You are accessing this guide because your asymmetric alkylation or aldol reaction utilizing the Evans Auxiliary [(R)-(-)-4-Phenyl-2-oxazolidinone] has yielded a mixture of diastereomers. While this auxiliary typically delivers high diastereomeric ratios (

This guide is structured as a dynamic troubleshooting interface. Navigate to the module corresponding to your current bottleneck.

Module 1: Diagnostic & Prevention

"My crude NMR shows a lower dr than reported. Is my purification failing, or my reaction?"

Before attempting difficult separations, we must verify the integrity of the bond-forming step. A poor

Q: What are the primary failure modes for low diastereoselectivity?

A: In 95% of cases, low

-

Temperature Spikes: The internal temperature must remain

during base addition. A spike to -

Reagent Quality: Dibutylboron triflate (

) degrades over time, liberating free triflic acid. This catalyzes non-selective pathways. Test: If your reagent is dark brown or fuming excessively, distill or replace it. -

Stirring Efficiency: The reaction becomes viscous at

. Poor mixing creates localized "hot spots" of base concentration.

Technical Insight:

The major diastereomer (Evans-syn) typically exhibits a larger coupling constant (

Figure 1: Critical Control Points (CCP) in the Evans Aldol Protocol to maximize initial dr.

Module 2: Chromatographic Purification

"The spots are too close on TLC. How do I separate them?"

The 4-phenyl-2-oxazolidinone auxiliary adds significant molecular weight and rigidity, which usually aids separation. However, the polarity difference between the (4R, 2'S, 3'R) and (4R, 2'S, 3'S) isomers can be subtle.

Q: What is the optimal stationary phase and solvent system? A:

-

Silica Gel: Use high-grade flash silica (40-63 µm). For difficult separations (

), increase the silica-to-crude ratio to 100:1 . -

Solvent Systems: Avoid pure Ether/Petroleum Ether systems as they often cause "streaking" due to the amide functionality.

-

Recommendation:Hexanes : Ethyl Acetate gradients. Start at 90:10 to elute non-polar impurities, then shallow gradient to 70:30.

-

Alternative:Dichloromethane (DCM) : Diethyl Ether (95:5). The orthogonal selectivity of DCM often resolves isomers that co-elute in Hex/EtOAc.

-

Q: Why does the minor isomer sometimes elute before the major isomer? A: This depends on the specific conformation of the pendant alkyl chain. In many Evans aldol adducts, the major syn-isomer forms an internal hydrogen bond between the hydroxyl group and the auxiliary carbonyl, making it slightly less polar (elutes first) than the open-chain minor isomer.

Module 3: Crystallization Strategies

"I have >10 grams. Columns are not feasible."

This is where the 4-phenyl auxiliary is superior to the 4-isopropyl (Valine-derived) auxiliary. The phenyl group enhances

Protocol: Fractional Recrystallization

| Step | Action | Technical Rationale |

| 1 | Solvent Choice | Dissolve crude solid in minimal hot Ethyl Acetate . |

| 2 | Co-solvent | Add hot Hexanes until slight turbidity (cloudiness) persists. Ratio is typically 1:3 (EtOAc:Hex). |

| 3 | Nucleation | Allow to cool slowly to RT. If oiling occurs, scratch the glass or add a seed crystal. |

| 4 | Aging | Cool to |

| 5 | Filtration | Filter the crystals. The Major Diastereomer is usually the precipitate. |

| 6 | Mother Liquor | The filtrate contains the minor diastereomer and uncrystallized major product. Save for chromatography if yield is low. |

Note: If the adduct is an oil, you must rely on Module 2 (Chromatography).

Module 4: Cleavage & Auxiliary Recovery

"I purified the diastereomer, but it racemized during cleavage."

This is a critical error. Standard basic hydrolysis (LiOH/NaOH) attacks the endocyclic carbamate carbonyl (destroying the auxiliary) or causes epimerization at the

Q: What is the Gold Standard for cleavage?

A: The Lithium Hydroperoxide (LiOOH) method.

The hydroperoxide anion (

Protocol: LiOOH Cleavage

-

Dissolve pure adduct in THF/Water (3:1).

-

Cool to

. -

Add

(4 equiv) followed by LiOH (2 equiv). -

Monitor consumption of starting material (TLC).

-

Quench: Add aqueous

to destroy excess peroxide (Test with starch-iodide paper). -

Recovery:

-

Evaporate THF.

-

Extract the Auxiliary with DCM (The acid product remains in the basic aqueous layer).

-

Acidify the aqueous layer (pH 2) and extract the Chiral Acid with EtOAc.

-

Figure 2: Selective cleavage pathway preventing racemization and allowing auxiliary recycling.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129. Link

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[1] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739. Link

-

Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990 , 68, 83. Link

-

Ager, D. J.; Prakash, I.; Schaad, D. R. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997 , 30(1), 3–12. Link

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (R)-4-Phenyl-2-oxazolidinone vs. (S)-4-Benzyl-2-oxazolidinone

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. Among the most reliable and widely adopted scaffolds are the Evans oxazolidinones, which have proven instrumental in the stereocontrolled synthesis of a vast array of chiral molecules, particularly in the realm of pharmaceutical development.[1][2] This guide provides an in-depth, objective comparison of two stalwart members of this class: (R)-4-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone. We will delve into their relative performance in key asymmetric transformations, supported by experimental data, mechanistic insights, and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.

Introduction to Evans Auxiliaries: Pillars of Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are reversibly incorporated into a substrate to direct a subsequent stereoselective reaction.[1] The Evans auxiliaries, developed by David A. Evans and his group, are revered for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and conjugate additions.[3] The efficacy of these auxiliaries stems from the rigid conformation of the N-acylated derivative, which, upon enolization, presents a sterically biased environment, favoring the approach of an electrophile from one face over the other.

The choice between the 4-phenyl and 4-benzyl substituted oxazolidinones often depends on the specific reaction, substrate, and desired stereochemical outcome. While both are highly effective, subtle differences in their steric and electronic profiles can influence their efficiency.

Comparative Performance Analysis

Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinones is a cornerstone of this methodology. The diastereoselectivity is largely dictated by the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring.

| Auxiliary | Acyl Group | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield | Reference |

| (S)-4-Benzyl-5,5-dimethyl-2-oxazolidinone | Propionyl | Benzyl Bromide | NaHMDS | 85-94% | Good | [4] |

Note: Data for (S)-4-benzyl-5,5-dimethyl-2-oxazolidinone is presented as a close analogue to (S)-4-benzyl-2-oxazolidinone.

While specific comparative data is elusive, studies on related systems, such as N-acylhydrazones, have suggested that benzyl-substituted auxiliaries can offer superior stereocontrol compared to their phenyl-substituted counterparts in certain radical additions.[5] This is often attributed to the greater conformational flexibility of the benzyl group, which can adopt an optimal position to shield one face of the enolate.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is renowned for its high syn-diastereoselectivity. The stereochemical outcome is rationalized by the formation of a six-membered, chair-like transition state involving a chelated metal enolate.

A study on the asymmetric aldol reaction of a chlorotitanium enolate with an aldehyde to produce a syn-aldol adduct in 98% yield with a 3:1 diastereomeric ratio has been reported for a derivative of (S)-4-benzyl-2-oxazolidinone.[4]

Asymmetric Conjugate Addition

Conjugate addition reactions also benefit from the stereodirecting influence of Evans auxiliaries. For (R)-4-phenyl-2-oxazolidinone, excellent diastereoselectivities have been achieved in the conjugate addition to dialkyl alkylidenemalonates.